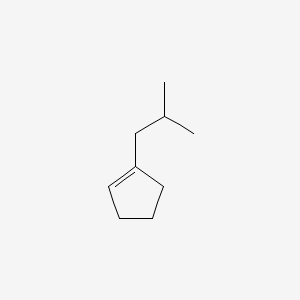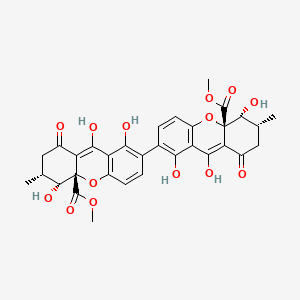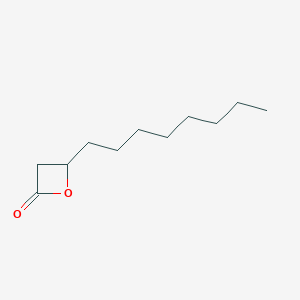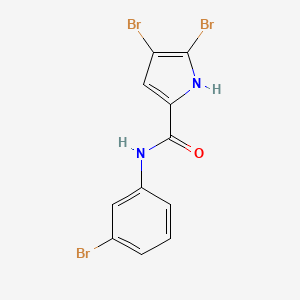
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is a heterocyclic compound that features a unique structure combining an oxazolium ring with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,3-dimethyl-1,2-diaminoethane in the presence of an oxidizing agent. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated by precipitation with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxazolium ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazolium compounds.
科学研究应用
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazolium ring can also participate in interactions with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate: Lacks the nitro group, resulting in different reactivity and applications.
2,3-Dimethyl-5-(4-aminophenyl)-1,2-oxazol-2-ium perchlorate: Contains an amino group instead of a nitro group, leading to different biological activities.
2,3-Dimethyl-5-(4-methoxyphenyl)-1,2-oxazol-2-ium perchlorate: Features a methoxy group, which affects its electronic properties and reactivity.
Uniqueness
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of both the nitrophenyl group and the oxazolium ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
52063-29-3 |
|---|---|
分子式 |
C11H11ClN2O7 |
分子量 |
318.67 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C11H11N2O3.ClHO4/c1-8-7-11(16-12(8)2)9-3-5-10(6-4-9)13(14)15;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
KRRIMJLRFMIEAF-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)







![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)

